3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of triazolothiadiazines, which combines a triazole ring and a thiadiazine ring, makes them valuable in drug design and development .
Preparation Methods
The synthesis of 3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate triazole and thiadiazine precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives to form the desired triazolothiadiazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions disrupt normal cellular processes, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar compounds to 3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other triazolothiadiazines, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar structural features but differ in the position of the nitrogen atoms and substituents, which can influence their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H17BrN4OS |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(3-phenylmethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C23H17BrN4OS/c24-19-11-9-17(10-12-19)21-15-30-23-26-25-22(28(23)27-21)18-7-4-8-20(13-18)29-14-16-5-2-1-3-6-16/h1-13H,14-15H2 |
InChI Key |
HLEPIYUFSIVRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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